2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Overview
Description
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and alanine. This compound is known for its stability and diverse biological activities, making it a valuable tool in scientific research and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding protected amino acids to a resin-bound peptide chain. The process includes the following steps :
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is then purified .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions can occur at specific amino acid residues, such as the replacement of serine with other amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amino acid derivatives, coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activities .
Scientific Research Applications
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and wound healing.
Industry: Utilized in the development of biomaterials and coatings for medical devices.
Mechanism of Action
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) exerts its effects by binding to specific integrin receptors on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as fibronectin, thereby modulating cell adhesion and signaling pathways. The peptide’s mechanism of action involves blocking the β2-integrin-binding sites, which prevents the binding of fibronectin to fibroblasts .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): Another cyclic peptide with similar biological activities.
Cyclo(Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro): A peptide with additional amino acids, offering different biological properties.
Uniqueness
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is unique due to its specific sequence and cyclic structure, which confer stability and high affinity for integrin receptors. This makes it particularly useful in applications requiring precise modulation of cell adhesion and signaling .
Properties
IUPAC Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-QXKUPLGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) interact with its target and what are the downstream effects?
A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) targets fibronectin, a glycoprotein crucial for cell adhesion and migration. Molecular docking studies reveal that the peptide binds to fibronectin with a binding affinity of -7.7 kcal/mol []. This interaction potentially inhibits the attachment of melanoma cells to fibronectin, thereby hindering their ability to spread and invade other tissues. This inhibitory action is attributed to the peptide's ability to block the binding site on fibronectin that melanoma cells use for attachment.
Q2: What is the structural characterization of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what spectroscopic data supports it?
A: cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic heptapeptide composed of seven amino acids: Glycine, Arginine, Glycine, Aspartic acid, Serine, Proline, and Alanine. While the exact molecular formula and weight aren't provided in the abstract, these can be easily calculated based on the known structure and atomic weights of the constituent amino acids. The study utilized experimental infrared and Raman spectroscopy to characterize the peptide's structure. These techniques provide insights into the vibrational modes of the molecule, revealing information about its functional groups and bonding patterns. The experimental spectra were further validated by comparing them with theoretically simulated spectra obtained from DFT calculations using the 6-31G (d,p) basis set []. This combined approach provided a comprehensive understanding of the structural and spectral characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala).
Q3: What computational chemistry methods were used to study cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and what insights were gained?
A: This research employed Density Functional Theory (DFT) calculations using the 6-31G (d,p) basis set to investigate the structural and electronic properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. These calculations helped determine the theoretically most stable conformer of the peptide, providing crucial information for understanding its interactions with other molecules. Additionally, molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were performed to gain insights into the molecule's reactivity and potential binding sites. The MEP analysis revealed regions of positive and negative electrostatic potential, highlighting potential areas for interactions with other molecules through electrostatic forces. Meanwhile, the FMO analysis provided information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key factors in understanding the molecule's reactivity and potential for participating in chemical reactions. These computational methods, in conjunction with experimental data, provided a comprehensive understanding of the structural, electronic, and interactive properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), paving the way for further research into its potential as an anti-metastatic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.